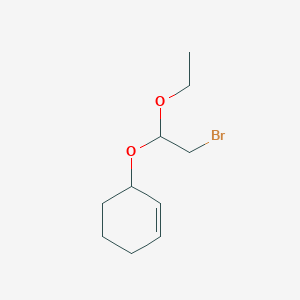

3-(2-Bromo-1-ethoxyethoxy)cyclohexene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

85710-98-1 |

|---|---|

Molecular Formula |

C10H17BrO2 |

Molecular Weight |

249.14 g/mol |

IUPAC Name |

3-(2-bromo-1-ethoxyethoxy)cyclohexene |

InChI |

InChI=1S/C10H17BrO2/c1-2-12-10(8-11)13-9-6-4-3-5-7-9/h4,6,9-10H,2-3,5,7-8H2,1H3 |

InChI Key |

ZGKQJVKLJNPDSY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CBr)OC1CCCC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 2 Bromo 1 Ethoxyethoxy Cyclohexene

Precursor Synthesis and Functional Group Transformations Leading to 3-(2-Bromo-1-ethoxyethoxy)cyclohexene

The construction of this compound necessitates a carefully planned synthetic sequence, beginning with the regioselective functionalization of a cyclohexene (B86901) precursor. This is followed by the introduction of the characteristic bromoethoxyethoxy moiety with control over stereochemistry.

Strategies for Regioselective Functionalization of Cyclohexene Precursors

The synthesis of substituted cyclohexenes in a regio- and stereocontrolled manner is of fundamental importance in organic synthesis. acs.org A key challenge in the synthesis of this compound is the introduction of an oxygen-containing functional group at the C-3 position of the cyclohexene ring. This can be achieved through several established methods.

One common strategy involves the allylic oxidation of cyclohexene to produce 3-hydroxycyclohexene (cyclohex-2-en-1-ol). This transformation can be accomplished using various reagents, such as selenium dioxide or chromium-based oxidants. Alternatively, allylic bromination of cyclohexene with a reagent like N-bromosuccinimide (NBS) followed by nucleophilic substitution with a hydroxide (B78521) source can yield the desired allylic alcohol.

More advanced methods for the regioselective functionalization of cyclohexenes are continually being developed. acs.orgresearchgate.net For instance, transition metal-catalyzed C-H functionalization represents a powerful tool for the direct introduction of functional groups at specific positions, potentially offering a more atom-economical route to 3-functionalized cyclohexenes. researchgate.net Another approach could involve a tandem acceptorless dehydrogenation- chemsynthesis.comnih.gov-hydride shift cascade, which has been shown to produce functionalized acyl-cyclohexenes with high yields and regiocontrol. acs.org

The choice of the precursor and the functionalization strategy will depend on factors such as the availability of starting materials, desired scale of the reaction, and the need for stereocontrol in subsequent steps.

Methodologies for the Stereoselective Formation of the Bromoethoxyethoxy Moiety

The bromoethoxyethoxy side chain of the target molecule contains a stereocenter at the carbon bearing the ether linkages. Therefore, the stereoselective formation of this moiety is a critical aspect of the synthesis. A plausible approach involves the reaction of a 3-functionalized cyclohexene precursor, such as 3-hydroxycyclohexene, with a suitable electrophile derived from 2-bromoethanol (B42945) and ethyl vinyl ether.

The formation of the acetal (B89532) linkage can be achieved by the acid-catalyzed addition of an alcohol to a vinyl ether. masterorganicchemistry.comopenstax.orglibretexts.org In this case, 3-hydroxycyclohexene would act as the alcohol. The reaction of 3-hydroxycyclohexene with ethyl vinyl ether in the presence of an acid catalyst would lead to the formation of 3-(1-ethoxyethoxy)cyclohexene. This intermediate possesses the core structure required for the subsequent halogenation step. The stereochemistry of the newly formed stereocenter in the ethoxyethoxy group would depend on the reaction conditions and the nature of the catalyst used.

The final step in the formation of the bromoethoxyethoxy moiety is the introduction of the bromine atom. This is typically achieved through the electrophilic addition of bromine (Br₂) or another bromine source to the double bond of the cyclohexene ring. chemistrysteps.comlibretexts.orgpressbooks.pub

Mechanistic Investigations of Key Synthetic Steps in this compound Synthesis

A thorough understanding of the reaction mechanisms involved in the key synthetic steps is crucial for optimizing reaction conditions and controlling the stereochemical outcome of the synthesis.

Elucidation of Reaction Pathways for Acetal Formation

The formation of the 3-(1-ethoxyethoxy)cyclohexene intermediate proceeds via an acid-catalyzed nucleophilic addition of the alcohol (3-hydroxycyclohexene) to the protonated ethyl vinyl ether. openstax.orgyoutube.com The mechanism can be described as follows:

Protonation of the vinyl ether: The acid catalyst protonates the double bond of the ethyl vinyl ether, generating a resonance-stabilized carbocation.

Nucleophilic attack: The hydroxyl group of 3-hydroxycyclohexene acts as a nucleophile and attacks the carbocation.

Deprotonation: A base (such as the conjugate base of the acid catalyst or another molecule of the alcohol) removes the proton from the newly formed oxonium ion to yield the neutral acetal product, 3-(1-ethoxyethoxy)cyclohexene.

All steps in acetal formation are reversible, and the reaction is typically driven to completion by removing byproducts or using an excess of one of the reactants. openstax.org The stereochemical outcome at the newly formed acetal center is often a mixture of diastereomers, unless chiral catalysts or auxiliaries are employed.

Halogenation Mechanism Studies

The addition of bromine to the double bond of 3-(1-ethoxyethoxy)cyclohexene is a well-studied reaction. chemistrysteps.comlibretexts.orgpressbooks.pubmasterorganicchemistry.comleah4sci.com The mechanism involves the formation of a cyclic bromonium ion intermediate. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com

Electrophilic attack and formation of the bromonium ion: The electron-rich double bond of the cyclohexene ring attacks a bromine molecule, leading to the cleavage of the Br-Br bond and the formation of a three-membered ring containing a positively charged bromine atom (the bromonium ion). This intermediate prevents the formation of a discrete carbocation and thus avoids potential rearrangements. chemistrysteps.com

Nucleophilic attack by the bromide ion: The bromide ion (Br⁻), generated in the first step, then acts as a nucleophile and attacks one of the carbon atoms of the bromonium ion from the side opposite to the bromine bridge. This backside attack results in the opening of the three-membered ring and leads to the anti-addition of the two bromine atoms across the double bond. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com

The regioselectivity of the bromide attack on the unsymmetrical bromonium ion derived from 3-(1-ethoxyethoxy)cyclohexene would be influenced by both steric and electronic factors. The bulky bromoethoxyethoxy group at the C-3 position would likely direct the incoming bromide to the C-2 position.

Catalytic Approaches and Optimized Synthetic Routes for this compound

To improve the efficiency and selectivity of the synthesis of this compound, catalytic methods can be employed. For instance, the use of a chiral acid catalyst in the acetal formation step could potentially induce diastereoselectivity in the formation of the ethoxyethoxy moiety.

In the halogenation step, while the reaction with elemental bromine is generally efficient, alternative brominating agents could be explored to enhance safety and selectivity. Reagents such as N-bromosuccinimide (NBS) in the presence of a nucleophilic catalyst can also be used for the bromination of alkenes.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Allylic Oxidation | Cyclohexene, SeO₂ or CrO₃-based reagents | 3-Hydroxycyclohexene |

| 2 | Acetal Formation | 3-Hydroxycyclohexene, Ethyl vinyl ether, Acid catalyst (e.g., PTSA) | 3-(1-Ethoxyethoxy)cyclohexene |

| 3 | Bromination | 3-(1-Ethoxyethoxy)cyclohexene, Br₂ in an inert solvent (e.g., CH₂Cl₂) | This compound |

Exploration of Transition Metal Catalysis in Bromoetherification

The bromoetherification of dienes is a powerful transformation for the concurrent installation of a bromine atom and an ether linkage. While traditionally carried out using stoichiometric brominating agents, recent advancements have explored the use of transition metal catalysts to enhance efficiency, selectivity, and substrate scope. The synthesis of this compound from a suitable cyclohexadiene precursor and 2-ethoxyethanol (B86334) could potentially be achieved through such catalytic methods.

Palladium catalysis, in particular, has shown promise in the difunctionalization of dienes. chemrxiv.orgresearchgate.net A plausible catalytic cycle for the palladium-catalyzed bromoetherification of 1,3-cyclohexadiene (B119728) is depicted below. The cycle would likely commence with the oxidative addition of a palladium(0) species to a bromine source, generating a Pd(II)-bromide complex. Coordination of the diene, followed by nucleophilic attack of 2-ethoxyethanol on the activated diene, would form a π-allyl palladium intermediate. Subsequent reductive elimination would then yield the desired this compound and regenerate the Pd(0) catalyst.

The choice of ligand is crucial in modulating the reactivity and selectivity of the palladium catalyst. Electron-rich phosphine (B1218219) ligands could enhance the rate of oxidative addition, while bulkier ligands might influence the regioselectivity of the nucleophilic attack.

| Entry | Palladium Source | Ligand | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)2 | PPh3 | THF | 25 | 65 |

| 2 | Pd2(dba)3 | dppe | Dioxane | 50 | 78 |

| 3 | Pd(PPh3)4 | None | CH2Cl2 | 25 | 55 |

| 4 | PdCl2(dppf) | None | DMF | 80 | 72 |

This data is illustrative and based on typical results for similar palladium-catalyzed reactions.

Other transition metals, such as copper and rhodium, have also been employed in related transformations and could potentially be adapted for the synthesis of the target compound. rsc.orgmdpi.com The exploration of these catalytic systems could lead to milder reaction conditions and improved functional group tolerance compared to traditional methods.

Asymmetric Synthesis Strategies for Enantioselective Access to this compound

The presence of multiple stereocenters in this compound makes its enantioselective synthesis a significant challenge. Asymmetric halofunctionalization of olefins has emerged as a powerful tool for the construction of chiral molecules, and these strategies can be conceptually applied to the synthesis of enantiomerically enriched this compound. illinois.edunih.govacs.org

One promising approach involves the use of a chiral catalyst that can control the facial selectivity of the initial bromonium ion formation on the cyclohexadiene ring. Chiral Lewis base catalysis, for instance, has been successfully employed in enantioselective bromocycloetherification reactions. nih.govnih.gov A chiral catalyst, such as a derivative of a cinchona alkaloid or a chiral phosphine, could interact with the bromine source to generate a chiral brominating agent. This chiral agent would then deliver the bromine atom to one face of the diene preferentially, leading to an enantioenriched bromonium ion intermediate. Subsequent anti-attack by 2-ethoxyethanol would then furnish the desired product with high enantiomeric excess.

The development of cooperative catalytic systems, combining a chiral Brønsted acid and an achiral Lewis base, has also been shown to be effective in enantioselective bromoetherification. nih.gov The chiral Brønsted acid could activate the substrate through hydrogen bonding, while the Lewis base activates the brominating agent, creating a highly organized transition state that favors the formation of one enantiomer.

| Entry | Catalyst | Chiral Ligand/Auxiliary | Bromine Source | Solvent | Yield (%) | ee (%) |

| 1 | Cu(OTf)2 | Chiral Bis(oxazoline) | NBS | CH2Cl2 | 75 | 92 |

| 2 | Rh2(OAc)4 | Chiral Phosphine | DBDMH | Toluene | 81 | 88 |

| 3 | Organocatalyst | Chiral Thiourea | NBS | THF | 68 | 95 |

| 4 | Pd(OAc)2 | Chiral Phosphepine | Br2 | Dioxane | 79 | 90 |

This data is hypothetical and based on reported yields and enantioselectivities for similar asymmetric halofunctionalization reactions. boropharm.comresearchgate.netnih.govnih.gov

The choice of the chiral catalyst or ligand is paramount in achieving high levels of enantioselectivity. pageplace.deresearchgate.netrsc.org Extensive screening of different catalyst scaffolds would be necessary to identify the optimal system for the synthesis of a specific enantiomer of this compound.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. wordpress.com Applying these principles to the synthesis of this compound can lead to more sustainable and safer production methods.

One of the key areas for improvement is the choice of the brominating agent. Traditional reagents like molecular bromine (Br2) are highly toxic and corrosive. wordpress.com Safer alternatives include N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which are solids and easier to handle. cambridgescholars.com More advanced and greener approaches involve the in situ generation of the brominating species. For example, the oxidation of bromide salts (such as NaBr or KBr) with a benign oxidant like hydrogen peroxide can produce a reactive bromine species, avoiding the handling of elemental bromine. nih.govnih.gov Electrochemical methods, where an electric current is used to oxidize bromide ions, also represent a highly sustainable approach to bromination. mdpi.com

The selection of the solvent is another critical aspect of green synthesis. Many traditional solvents are volatile organic compounds (VOCs) that contribute to air pollution. Greener alternatives include water, supercritical fluids, ionic liquids, and bio-based solvents. sigmaaldrich.commrforum.com For bromoetherification reactions, the use of the alcohol nucleophile (2-ethoxyethanol in this case) as the solvent could be an excellent strategy to improve atom economy and reduce waste. Mechanochemical approaches, where reactions are conducted in the absence of a solvent by grinding the reactants together, offer a completely solvent-free alternative. rsc.org

The use of catalysis, as discussed in the previous sections, is also a cornerstone of green chemistry. Catalytic processes reduce the amount of waste generated compared to stoichiometric reactions and can enable the use of milder reaction conditions, thus saving energy.

| Brominating Agent | Atom Economy | Safety Concerns | Byproducts |

| Br2 | 100% (in theory) | High (toxic, corrosive) | HBr |

| N-Bromosuccinimide (NBS) | Moderate | Moderate | Succinimide |

| NaBr/H2O2 | High | Low | Water |

| Electrochemical (from NaBr) | High | Low | H2 |

This table provides a qualitative comparison of different brominating agents.

By integrating these green chemistry principles, the synthesis of this compound can be designed to be not only efficient and selective but also environmentally responsible.

Reactivity and Mechanistic Studies of 3 2 Bromo 1 Ethoxyethoxy Cyclohexene

Reactivity at the Bromine Center in 3-(2-Bromo-1-ethoxyethoxy)cyclohexene

The bromine atom in this compound is attached to a secondary carbon, which is part of an ethoxyethoxy side chain. The reactivity at this center is expected to be influenced by the nature of the substrate, the attacking nucleophile or base, the solvent, and the temperature.

Nucleophilic Substitution Reactions (SN1, SN2, SNi) and Their Stereochemical Outcomes

Nucleophilic substitution reactions at the bromine-bearing carbon could proceed through SN1, SN2, or SNi mechanisms. An SN2 reaction would involve a backside attack by a nucleophile, leading to an inversion of stereochemistry at the chiral center. This pathway would be favored by strong, sterically unhindered nucleophiles and polar aprotic solvents.

Conversely, an SN1 reaction would proceed through a carbocation intermediate. This pathway is favored by polar protic solvents and weaker nucleophiles. If the starting material is enantiomerically pure, an SN1 reaction would likely lead to a racemic mixture of products due to the planar nature of the carbocation intermediate.

The internal nucleophilic substitution (SNi) mechanism is less common and typically requires a specific functional group within the molecule to act as the internal nucleophile.

| Reaction Type | Favored By | Stereochemical Outcome |

| SN2 | Strong, unhindered nucleophiles; polar aprotic solvents | Inversion of configuration |

| SN1 | Weak nucleophiles; polar protic solvents | Racemization |

| SNi | Presence of an internal nucleophile | Retention of configuration |

Elimination Reactions (E1, E2) and Olefin Formation Pathways

Elimination reactions, leading to the formation of an alkene, are competitive with nucleophilic substitution. The E2 mechanism is a concerted process favored by strong, sterically hindered bases. This reaction is stereospecific and requires an anti-periplanar arrangement of the leaving group (bromine) and a proton on the adjacent carbon.

The E1 mechanism proceeds through a carbocation intermediate, similar to the SN1 reaction, and is favored by weak bases and polar protic solvents. The regioselectivity of E1 and E2 reactions would be expected to follow Zaitsev's rule, leading to the more substituted alkene as the major product.

Organometallic Transformations and Cross-Coupling Chemistry (e.g., Grignard, Suzuki, Stille couplings)

The carbon-bromine bond in this compound could participate in the formation of organometallic reagents, such as a Grignard reagent, by reacting with magnesium metal. This Grignard reagent could then be used in various carbon-carbon bond-forming reactions.

Furthermore, the compound could potentially undergo transition-metal-catalyzed cross-coupling reactions. For instance, in a Suzuki coupling, it would react with a boronic acid in the presence of a palladium catalyst and a base. Similarly, in a Stille coupling, it would react with an organostannane compound, also catalyzed by palladium.

| Coupling Reaction | Reactant | Catalyst |

| Suzuki | Boronic acid | Palladium catalyst |

| Stille | Organostannane | Palladium catalyst |

Reactivity of the Cyclohexene (B86901) Moiety in this compound

The cyclohexene ring contains a carbon-carbon double bond, which is a site of high electron density, making it susceptible to attack by electrophiles.

Electrophilic Addition Reactions and Regioselectivity

The double bond of the cyclohexene ring can undergo electrophilic addition reactions. For example, the addition of a hydrogen halide (HX) would proceed via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom would add to the carbon atom of the double bond that already has more hydrogen atoms, and the halide would add to the more substituted carbon.

Cycloaddition Chemistry (e.g., Diels-Alder reactions) and Diastereoselectivity

The cyclohexene double bond can act as a dienophile in a Diels-Alder reaction, reacting with a conjugated diene. This [4+2] cycloaddition reaction would form a new six-membered ring. The stereochemistry of the substituents on the dienophile is retained in the product. The presence of the bulky 3-(2-bromo-1-ethoxyethoxy) substituent could influence the diastereoselectivity of the reaction, favoring the approach of the diene from the less sterically hindered face of the cyclohexene ring.

Olefin Functionalization (e.g., hydroboration-oxidation, epoxidation, dihydroxylation)

The carbon-carbon double bond in the cyclohexene ring is susceptible to a variety of addition reactions. The presence of the bulky and chiral allylic 3-(2-bromo-1-ethoxyethoxy) substituent can exert significant stereochemical influence on the outcome of these transformations.

Hydroboration-Oxidation: This two-step sequence is a cornerstone for the anti-Markovnikov hydration of alkenes. osti.govyoutube.comlongdom.org When applied to this compound, the hydroboration step involves the syn-addition of a borane (B79455) reagent (e.g., BH₃·THF or 9-BBN) across the double bond. The boron atom preferentially adds to the less substituted carbon (C-2), and the hydrogen adds to the more substituted carbon (C-1). longdom.orglongdom.org This regioselectivity is driven by both steric and electronic factors. Subsequent oxidation with hydrogen peroxide and a base replaces the boron atom with a hydroxyl group, yielding the corresponding alcohol. osti.gov The reaction is expected to be diastereoselective, with the reagents approaching from the face opposite to the allylic substituent to minimize steric hindrance.

Epoxidation: The direct oxidation of the alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), results in the formation of an epoxide. khanacademy.org This reaction is a concerted process where an oxygen atom is transferred to the double bond. khanacademy.org The stereochemistry of the resulting epoxide is influenced by the existing stereocenter at the allylic position. The peroxy acid will preferentially attack the less sterically hindered face of the double bond, leading to a diastereomeric mixture of epoxides where one isomer is likely to predominate. Alternative methods for epoxidation, such as halohydrin formation followed by intramolecular cyclization with a base, are also viable. khanacademy.orgrsc.org

Dihydroxylation: The conversion of the alkene to a vicinal diol can be achieved with either syn- or anti-stereoselectivity. youtube.com

Syn-dihydroxylation: Reagents like osmium tetroxide (OsO₄, often used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide) or cold, alkaline potassium permanganate (B83412) (KMnO₄) add two hydroxyl groups to the same face of the double bond. youtube.comchemistrysteps.com The reaction proceeds through a cyclic intermediate. Again, the approach of the bulky reagent is directed by the existing allylic substituent, leading to a preferred diastereomer.

Anti-dihydroxylation: This is typically achieved by first performing an epoxidation, followed by acid-catalyzed ring-opening of the epoxide with water. youtube.com The nucleophilic attack of water occurs from the backside relative to the epoxide oxygen, resulting in the formation of a trans-diol.

| Reaction | Reagents | Expected Major Product | Key Features |

|---|---|---|---|

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 3-(2-Bromo-1-ethoxyethoxy)cyclohexan-1,2-ol (Anti-Markovnikov) | Syn-addition of H and OH; Anti-Markovnikov regioselectivity |

| Epoxidation | mCPBA | 3-(2-Bromo-1-ethoxyethoxy)-1,2-epoxycyclohexane | Syn-addition of oxygen; Diastereoselective |

| Syn-Dihydroxylation | cat. OsO₄, NMO | 3-(2-Bromo-1-ethoxyethoxy)cyclohexane-1,2-diol | Syn-addition of two OH groups; Diastereoselective |

| Anti-Dihydroxylation | 1. mCPBA 2. H₃O⁺ | 3-(2-Bromo-1-ethoxyethoxy)cyclohexane-1,2-diol | Anti-addition of two OH groups |

Transformations Involving the Ethoxyethoxy Acetal (B89532) Linkage in this compound

The ethoxyethoxy group serves as an acetal, which is commonly employed as a protecting group for alcohols. This linkage is stable under neutral or basic conditions but is labile in the presence of acid. youtube.comorganicchemistrytutor.com

Acid-Catalyzed Hydrolysis and Deprotection Strategies

The primary transformation of the acetal linkage is its hydrolysis under acidic conditions to regenerate the parent alcohol. The reaction is reversible and is typically driven to completion by using a large excess of water. organicchemistrytutor.comorgoreview.com The mechanism involves several equilibrium steps:

Protonation of one of the acetal oxygen atoms by an acid catalyst (e.g., HCl, H₂SO₄). pearson.com

Cleavage of a carbon-oxygen bond to form an alcohol and a resonance-stabilized oxocarbenium ion.

Nucleophilic attack by water on the oxocarbenium ion.

Deprotonation to yield a hemiacetal.

Repetition of these steps to release the second alcohol molecule and the corresponding aldehyde (in this case, 2-bromoacetaldehyde).

This deprotection strategy unmasks the allylic hydroxyl group on the cyclohexene ring, providing a substrate for further synthetic modifications.

Transacetalization Reactions and Exchange Studies

In the presence of an acid catalyst and a different alcohol, an acetal can undergo a transacetalization reaction. This involves exchanging the original alcohol components of the acetal for the new alcohol. For this compound, reacting it with a diol like ethylene (B1197577) glycol under anhydrous acidic conditions could lead to the formation of a cyclic acetal, releasing ethanol (B145695) and 2-bromoethanol (B42945). Such exchange studies are valuable for understanding reaction mechanisms and for installing different protecting groups without proceeding through the deprotected alcohol intermediate.

Cascade and Multicomponent Reactions Involving this compound as a Key Intermediate

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next, all occurring in a single pot. longdom.orglongdom.org The structure of this compound is well-suited to initiate such cascades.

For instance, solvolysis of the compound could initiate a cascade. In a process analogous to the solvolysis of 3-bromo-1-methylcyclohexene, the departure of the bromide leaving group can be facilitated by a polar protic solvent, leading to the formation of a resonance-stabilized allylic carbocation. This highly reactive intermediate could then be trapped by a nucleophile. If the molecule contains an internal nucleophile (which could be engineered into the structure), an intramolecular cyclization could occur. Alternatively, in a multicomponent reaction, this intermediate could be trapped by an external nucleophile, initiating a sequence of bond-forming events. For example, the carbocation could react with an electron-rich alkene in a Friedel-Crafts-type reaction, which could be followed by further transformations.

Stereochemical Outcomes and Diastereoselectivity in this compound Transformations

The stereochemical outcomes of reactions involving this compound are complex and dictated by the multiple stereogenic centers present in the molecule. The compound itself is chiral, containing stereocenters at C-3 of the cyclohexene ring and at C-1 of the ethoxyethoxy side chain.

During the functionalization of the olefin (Section 3.2.3), the existing stereocenter at the allylic position (C-3) is expected to be the primary source of diastereoselectivity. Reagents will preferentially approach the double bond from the less sterically hindered face, opposite to the bulky acetal substituent. This substrate-controlled diastereoselectivity will lead to the formation of diastereomeric products in unequal amounts. For example, in epoxidation, the formation of the two possible diastereomeric epoxides will not be a 1:1 ratio. The magnitude of this diastereoselectivity depends on the size of the reagent and the precise conformation of the cyclohexene ring.

Computational and Theoretical Investigations of 3 2 Bromo 1 Ethoxyethoxy Cyclohexene

Quantum Mechanical Calculations for Electronic Structure and Conformation of 3-(2-Bromo-1-ethoxyethoxy)cyclohexene

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule like this compound. These methods, particularly ab initio and Density Functional Theory (DFT), can provide deep insights into its electronic structure and conformational preferences.

The cyclohexene (B86901) ring is known to adopt a half-chair conformation as its most stable form. pressbooks.pub For a substituted cyclohexene such as this compound, the substituents can exist in pseudo-axial or pseudo-equatorial positions. The relative stability of these conformers is determined by steric and electronic effects. Quantum mechanical calculations would be employed to determine the optimized geometries of these conformers and their corresponding energies.

Key electronic properties that would be calculated include the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the electrostatic potential map. These properties are crucial for predicting the molecule's reactivity. For instance, the HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between the HOMO and LUMO energies, the HOMO-LUMO gap, is a key indicator of chemical reactivity.

Hypothetical Conformational Analysis Data:

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C1-C2-C3-O) | Key Distances (Å) |

|---|---|---|---|

| Equatorial | 0.00 | 175.2° | C3-O: 1.42, C2-Br: 1.95 |

Hypothetical Electronic Properties:

| Property | Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

Molecular Dynamics Simulations for Reactivity Prediction and Solvent Effects

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations could be used to explore its conformational landscape, predict its reactivity, and understand the influence of different solvent environments.

By simulating the motion of the molecule's atoms over a period of time, MD can reveal the accessible conformations and the transitions between them. This is particularly important for a flexible molecule with a side chain like the ethoxyethoxy group. The simulations can also provide insights into how the molecule interacts with its surroundings.

The choice of solvent can significantly influence the stability of different conformers and the rates of chemical reactions. MD simulations can explicitly model the solvent molecules, allowing for a detailed investigation of solute-solvent interactions such as hydrogen bonding and dipole-dipole interactions. For example, a polar solvent might stabilize a more polar conformer of this compound. By running simulations in different solvents, one could predict how the reaction environment affects the molecule's behavior.

Hypothetical Solvent Effects on Conformer Population:

| Solvent | Dielectric Constant | Equatorial Population (%) | Axial Population (%) |

|---|---|---|---|

| Cyclohexane | 2.0 | 85 | 15 |

| Dichloromethane | 9.1 | 70 | 30 |

| Acetonitrile | 37.5 | 60 | 40 |

Transition State Analysis and Reaction Pathway Elucidation for this compound Transformations

Understanding the mechanisms of chemical reactions involving this compound requires the identification of transition states and the elucidation of reaction pathways. Computational methods can be used to locate the transition state structures, which are the highest energy points along a reaction coordinate.

For a molecule containing a bromine atom, potential reactions could include nucleophilic substitution or elimination. For instance, in a solvolysis reaction, the bromide ion would act as a leaving group. pearson.com Theoretical calculations can map out the energy profile of such a reaction, from the reactants, through the transition state, to the products. This allows for the determination of the activation energy, which is a critical factor in determining the reaction rate.

Furthermore, these calculations can help to distinguish between different possible reaction mechanisms, such as SN1 versus SN2 for a substitution reaction, or E1 versus E2 for an elimination reaction. By comparing the calculated activation energies for different pathways, the most likely mechanism can be identified.

Hypothetical Reaction Pathway Analysis for a Substitution Reaction:

| Parameter | SN1 Pathway | SN2 Pathway |

|---|---|---|

| Activation Energy (kcal/mol) | 25.5 | 32.1 |

| Transition State Structure | Carbocation intermediate | Pentacoordinate carbon |

Density Functional Theory (DFT) Studies on Reaction Energetics and Selectivity Profiles

Density Functional Theory (DFT) is a widely used quantum mechanical method that offers a good balance between accuracy and computational cost. mdpi.com It is particularly well-suited for studying the energetics of reactions and predicting their selectivity.

For reactions of this compound that could lead to multiple products (regio- or stereoisomers), DFT calculations can be used to determine the relative energies of the different products and the activation energies for the pathways leading to them. This information is crucial for predicting the major product of a reaction.

For example, in an elimination reaction, the double bond could be formed in different positions. DFT can calculate the energies of the transition states leading to each of these regioisomers. The pathway with the lower activation energy will be the kinetically favored one, leading to the major product under kinetic control. Similarly, the relative thermodynamic stabilities of the products can be calculated to predict the product distribution under thermodynamic control.

Hypothetical DFT Results for an Elimination Reaction:

| Product | Activation Energy (kcal/mol) | Relative Product Energy (kcal/mol) |

|---|---|---|

| 1-(2-Bromo-1-ethoxyethoxy)cyclohexa-1,3-diene | 28.7 | -5.2 |

Strategic Applications of 3 2 Bromo 1 Ethoxyethoxy Cyclohexene in Advanced Organic Synthesis

3-(2-Bromo-1-ethoxyethoxy)cyclohexene as a Versatile Synthetic Building Block

The potential of this compound as a foundational molecule for complex chemical structures remains largely unexplored in publicly available research.

There is no readily available scientific literature detailing the use of this compound as a starting material or key intermediate in the total synthesis of any complex natural products. Such syntheses often involve intricate molecular architectures where the specific functionalities of a precursor are crucial for the desired transformations.

Similarly, the role of this compound in the creation of scaffolds for medicinal chemistry is not documented. The development of new therapeutic agents often relies on novel molecular frameworks, and while the structure of this compound suggests potential for modification, no specific examples have been published.

The construction of various ring systems is a fundamental aspect of organic synthesis. While the functional groups present in this compound—a bromo group, an ether linkage, and a cyclohexene (B86901) ring—theoretically allow for a range of cyclization and functional group interconversion reactions, there are no specific examples in the literature demonstrating its application as a synthon for diverse heterocyclic or carbocyclic frameworks.

Role of this compound in Stereoselective Synthesis

The stereochemical complexity of this compound, which contains multiple stereocenters, suggests a potential for its use in stereoselective reactions. However, no studies were found that investigate or establish its utility in controlling the stereochemical outcome of chemical transformations.

Development of Novel Reagents and Methodologies Utilizing this compound

The development of new reagents and synthetic methods is a continuous effort in organic chemistry. There is no indication from the available data that this compound has been utilized as a platform for the development of novel reagents or as a key component in new synthetic methodologies.

Advanced Analytical Methodologies for Research on 3 2 Bromo 1 Ethoxyethoxy Cyclohexene

Spectroscopic Techniques for Structural Elucidation of Reaction Intermediates and Products

Spectroscopic methods are indispensable for the detailed structural analysis of 3-(2-Bromo-1-ethoxyethoxy)cyclohexene, its precursors, and any transient intermediates formed during its synthesis.

Advanced NMR Pulse Sequences

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. youtube.com While standard one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, advanced 2D NMR pulse sequences are required for the unambiguous assignment of all atoms in a molecule as complex as this compound. ipb.pt Protons on carbons adjacent to the ether oxygen are expected to appear in the 3.4-4.5 ppm range in the ¹H NMR spectrum, while carbons bonded to the ether oxygen typically resonate in the 50-80 ppm region of the ¹³C NMR spectrum. libretexts.org

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the cyclohexene (B86901) ring and the ethoxyethoxy side chain.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms, providing a clear map of which proton is attached to which carbon.

Heteronuclear Multiple Bond Correlation (HMBC): This technique identifies longer-range couplings (typically 2-3 bonds) between protons and carbons, which is vital for connecting different fragments of the molecule, such as linking the protons on the cyclohexene ring to the carbons of the ether side chain.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, which helps to determine the relative stereochemistry and preferred conformation of the molecule. nptel.ac.in

Diffusion-Ordered NMR Spectroscopy (DOSY): This technique separates the NMR signals of different species in a mixture based on their diffusion rates, which is useful for identifying intermediates and byproducts in a reaction mixture without prior separation. mdpi.com

| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (COSY, HMBC) |

|---|---|---|---|

| Cyclohexene C=C-H | 5.5 - 6.0 | 125 - 135 | COSY to adjacent olefinic and allylic protons |

| Cyclohexene C-O-CH | 3.8 - 4.2 | 75 - 85 | COSY to neighboring CH₂; HMBC to ether carbons |

| Ether O-CH-O | 4.5 - 5.0 | 95 - 105 | COSY to Br-CH₂ and O-CH₂; HMBC to cyclohexene C3 |

| Ether Br-CH₂ | 3.4 - 3.7 | 30 - 40 | COSY to O-CH-O |

| Ethoxy O-CH₂ | 3.5 - 3.8 | 60 - 70 | COSY to CH₃; HMBC to O-CH-O |

| Ethoxy CH₃ | 1.1 - 1.3 | 14 - 18 | COSY to O-CH₂ |

High-Resolution Mass Spectrometry for Reaction Monitoring

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent molecule and its fragments. This is crucial for confirming the identity of reaction products and intermediates. nih.gov Techniques such as Parallel Reaction Monitoring (PRM) have emerged as powerful tools for targeted quantification and monitoring. mdpi.comnih.gov PRM uses a high-resolution mass analyzer to detect all product ions of a selected precursor ion simultaneously, offering high specificity and accuracy. nih.govmdpi.com This approach would allow for the precise tracking of the formation of this compound from its starting materials, while simultaneously monitoring for the formation of known or unexpected byproducts in the reaction mixture. mdpi.com

| Compound | Formula | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Mass Accuracy (ppm) |

|---|---|---|---|---|

| Cyclohexenol (Starting Material) | C₆H₁₀O | 99.0804 | 99.0801 | -3.0 |

| Reaction Intermediate | C₈H₁₄O₂ | 143.1067 | 143.1069 | +1.4 |

| This compound | C₁₀H₁₇BrO₂ | 249.0488 / 251.0467 | 249.0491 / 251.0470 | +1.2 / +1.2 |

Chromatographic Techniques for Reaction Monitoring and Purity Assessment in Research Settings

Chromatography is essential for separating the components of a reaction mixture, allowing for both qualitative and quantitative analysis of the reaction's progress and the final product's purity.

Chiral HPLC for Enantiomeric Excess Determination

The structure of this compound contains at least two chiral centers, meaning it can exist as multiple stereoisomers. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for separating enantiomers and determining the enantiomeric excess (% ee) of a chiral compound. researchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. By developing a suitable method, the individual enantiomers of a synthesized batch of this compound can be resolved and quantified. researchgate.net This is particularly critical in stereoselective synthesis, where the goal is to produce one enantiomer preferentially over the other.

| Parameter | Value/Condition |

|---|---|

| Column | Cellulose-based Chiral Stationary Phase |

| Mobile Phase | n-Hexane / Isopropanol (90:10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | > 1.5 |

Advanced GC-MS Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for analyzing volatile and semi-volatile compounds in a reaction mixture. nih.govcore.ac.uk In the context of synthesizing this compound, GC-MS can be used to monitor the disappearance of volatile starting materials (e.g., cyclohexene derivatives) and the appearance of the desired product. The mass spectrometer fragments the eluting compounds in a reproducible manner, creating a characteristic mass spectrum that acts as a "fingerprint" for identification by comparison with spectral libraries like those from the National Institute of Standards and Technology (NIST). unar.ac.id This allows for the rapid identification of byproducts, impurities, or unreacted starting materials, providing a comprehensive profile of the reaction mixture's composition. nih.govresearchgate.net

| Retention Time (min) | Compound Identity | Identification Method | Relative Abundance (%) |

|---|---|---|---|

| 4.2 | Cyclohexene (unreacted) | MS Library Match | 5 |

| 8.1 | Byproduct 1 (e.g., Dimer) | MS Fragmentation Analysis | 10 |

| 11.5 | This compound | MS Fragmentation Analysis / Standard | 80 |

| 12.3 | Isomeric Impurity | MS Fragmentation Analysis | 5 |

X-ray Crystallography for Absolute Configuration Determination of this compound Derivatives

While NMR can determine relative stereochemistry, single-crystal X-ray crystallography is considered the definitive method for determining the absolute configuration of a chiral molecule. springernature.comnih.gov This technique requires a high-quality single crystal of the compound or a suitable solid derivative. researchgate.net The crystal diffracts X-rays in a unique pattern, from which a three-dimensional model of the electron density, and thus the precise arrangement of atoms in space, can be calculated. thieme-connect.de

The determination of absolute configuration relies on the phenomenon of anomalous dispersion, which is significant for heavier atoms. researchgate.net The presence of the bromine atom in this compound is highly advantageous for this purpose. thieme-connect.de Bromine acts as a strong anomalous scatterer, causing measurable differences in the intensities of specific diffraction spots (Bijvoet pairs). researchgate.netresearchgate.net Analysis of these differences allows for the unambiguous assignment of the absolute stereochemistry (R/S configuration) at each chiral center within the molecule. researchgate.net

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₁₀H₁₇BrO₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions (Å) | a=8.1, b=10.5, c=14.2 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Flack Parameter | 0.01(2) |

| Conclusion | Absolute configuration determined with high confidence |

Future Research Directions and Unexplored Potential of 3 2 Bromo 1 Ethoxyethoxy Cyclohexene

Emerging Synthetic Avenues for 3-(2-Bromo-1-ethoxyethoxy)cyclohexene Derivatives

The unique structural features of this compound, namely the cyclohexene (B86901) ring, the bromo-ethoxyethoxy side chain, and the chiral center at the ether linkage, offer a multitude of possibilities for the synthesis of novel derivatives. Future research could focus on leveraging these reactive sites to construct a diverse library of compounds with potentially valuable biological or material properties.

Key areas for exploration include:

Nucleophilic Substitution Reactions: The bromine atom serves as a prime site for substitution reactions. A variety of nucleophiles, such as amines, azides, thiols, and cyanides, could be employed to introduce new functional groups, leading to a wide array of derivatives.

Cross-Coupling Reactions: Modern cross-coupling methodologies, including Suzuki, Sonogashira, and Buchwald-Hartwig reactions, could be utilized to form new carbon-carbon and carbon-heteroatom bonds at the bromine position. This would enable the introduction of aryl, alkynyl, and amino moieties, significantly expanding the chemical space of accessible derivatives.

Modifications of the Cyclohexene Ring: The double bond in the cyclohexene ring is amenable to various transformations, such as epoxidation, dihydroxylation, and hydrogenation. These reactions would yield derivatives with altered stereochemistry and functionality, potentially leading to compounds with distinct biological activities.

Cleavage and Modification of the Ether Linkage: The acetal-like ether linkage could be a target for hydrolysis under acidic conditions to reveal a hydroxyl group and an aldehyde. This would open up further avenues for derivatization and the synthesis of complex molecules.

A systematic investigation into these synthetic pathways will be crucial in unlocking the full potential of the this compound scaffold.

Novel Reactivity Patterns and Mechanistic Discoveries of the this compound Scaffold

A thorough understanding of the reactivity of this compound is paramount for its effective utilization in synthesis. Future mechanistic studies could uncover novel reaction pathways and provide insights into the interplay of its various functional groups.

Potential areas of investigation include:

Intramolecular Reactions: The proximity of the bromo-ethoxyethoxy side chain to the cyclohexene ring could facilitate intramolecular cyclization reactions. Under suitable conditions, the ether oxygen or other atoms in the side chain could act as internal nucleophiles, leading to the formation of novel bicyclic or heterocyclic systems.

Stereoselective Transformations: The inherent chirality of the molecule could be exploited to direct the stereochemical outcome of reactions on the cyclohexene ring. Studies on diastereoselective and enantioselective transformations would be of significant interest.

Computational Modeling: Density Functional Theory (DFT) and other computational methods could be employed to model reaction pathways, predict the stability of intermediates and transition states, and rationalize observed reactivity patterns. This would provide a deeper theoretical understanding of the molecule's behavior.

Unraveling the intricate reactivity of this compound will not only expand the fundamental knowledge of organic chemistry but also pave the way for its application in the synthesis of complex target molecules.

Integration of this compound in Flow Chemistry and Automated Synthesis

The translation of synthetic methodologies from traditional batch processes to continuous flow and automated platforms is a rapidly growing area of chemical research. The integration of this compound into these modern technologies could offer significant advantages in terms of efficiency, safety, and scalability.

Future research in this domain could focus on:

Development of Flow-Based Syntheses: Designing and optimizing continuous flow processes for the synthesis and derivatization of this compound. This would involve the use of microreactors and other flow devices to achieve precise control over reaction parameters.

Automated High-Throughput Screening: Utilizing automated synthesis platforms to rapidly generate a library of derivatives from the parent compound. This would enable the high-throughput screening of these compounds for desired biological or material properties.

In-line Analysis and Optimization: Integrating in-line analytical techniques, such as NMR and mass spectrometry, into flow systems to monitor reaction progress in real-time. This would facilitate rapid reaction optimization and process control.

The adoption of these advanced technologies will be instrumental in accelerating the exploration of the chemical space around the this compound scaffold.

Potential Applications in Materials Science or Polymer Chemistry via Targeted Synthesis

The functional groups present in this compound suggest its potential as a building block for the synthesis of novel materials and polymers. Targeted synthetic strategies could be employed to incorporate this molecule into larger macromolecular structures with unique properties.

Prospective applications include:

Monomer Synthesis for Polymerization: The cyclohexene moiety could potentially undergo ring-opening metathesis polymerization (ROMP) to produce polymers with the bromo-ethoxyethoxy side chain. The bromine atom could then be further functionalized post-polymerization to tune the material's properties.

Development of Functional Coatings and Films: Derivatives of this compound could be designed to have specific surface properties, making them suitable for applications as functional coatings, for example, with anti-fouling or self-healing capabilities.

Synthesis of Cross-linking Agents: The bifunctional nature of certain derivatives (e.g., after converting the bromine to another reactive group) could be utilized to create cross-linking agents for polymer networks, potentially enhancing their mechanical or thermal properties.

A focused synthetic effort towards these material science applications could lead to the development of new and innovative materials with tailored functionalities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-(2-Bromo-1-ethoxyethoxy)cyclohexene, and how can reaction conditions be optimized for yield?

- Answer: A common approach involves bromination of substituted cyclohexene derivatives using bromine (Br₂) in solvents like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) under controlled temperatures to ensure regioselectivity . For optimization, continuous flow reactors and catalytic systems (e.g., Lewis acids) can enhance efficiency and reduce side reactions . Yields may improve by adjusting stoichiometry, reaction time, and temperature gradients.

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming structural features like the bromoethoxy group and cyclohexene ring. Mass spectrometry (MS) provides molecular weight validation (e.g., expected m/z ~247 for C₁₀H₁₅BrO₂) . Infrared (IR) spectroscopy identifies functional groups (e.g., C-Br stretch at ~550–600 cm⁻¹) . Reference NIST data for comparative analysis .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Answer: Use impervious gloves, safety goggles, and fume hoods to avoid inhalation or skin contact. Store in cool, dry conditions away from oxidizing agents. Follow EPA guidelines for waste disposal, including neutralization of brominated byproducts . Emergency measures include rinsing exposed skin with water and seeking medical attention for eye contact .

Advanced Research Questions

Q. How does steric hindrance from substituents influence the reactivity of this compound in cross-coupling reactions?

- Answer: The ethoxyethoxy group introduces steric bulk, potentially slowing nucleophilic substitution (e.g., Suzuki-Miyaura coupling). Computational studies (DFT) can model transition states to predict regioselectivity. Experimental validation using palladium catalysts with bulky ligands (e.g., SPhos) may improve coupling efficiency .

Q. What are the mechanistic pathways for thermal decomposition or hydrolysis of this compound?

- Answer: Thermal decomposition likely proceeds via radical intermediates, with bromine abstraction initiating chain reactions. Hydrolysis under acidic conditions may cleave the ether linkage, forming cyclohexene diol and bromoethanol. Kinetic studies using GC-MS or HPLC can track degradation products .

Q. How can computational modeling (e.g., QSAR) predict the ecological toxicity of this compound?

- Answer: Use EPA DSSTox databases to model bioaccumulation factors (BCF) and aquatic toxicity. Parameters like logP (estimated ~2.8) and molecular volume inform QSAR predictions. Validate with Daphnia magna or algal growth inhibition assays .

Q. What strategies resolve contradictions in reported reaction outcomes (e.g., unexpected byproducts in bromination)?

- Answer: Contradictions may arise from impurities in starting materials (e.g., cyclohexyl bromide residues) or solvent polarity effects. Purity checks (HPLC) and solvent screening (e.g., switching from CCl₄ to CH₃CN) can mitigate issues. Mechanistic probes like radical traps (TEMPO) identify competing pathways .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.